Tyloxapol is a non-ionic detergent often used as a surfactant.
Tyloxapol
CAS No.: 25301-02-4
Cat. No.: VC21355375
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25301-02-4 |
---|---|
Molecular Formula | C17H28O3 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol |
Standard InChI | InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 |
Standard InChI Key | MDYZKJNTKZIUSK-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 |
Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 |
Chemical Identity and Properties
Tyloxapol (CAS No. 25301-02-4) is classified as a polymeric surfactant with specific physical and chemical characteristics that contribute to its functional versatility. Its molecular properties and physical attributes are essential to understanding its applications.
Basic Identification
Tyloxapol is identified by several synonyms in scientific literature, including alevaire, superinone, triton WR1339, and macrocyclon . Its molecular formula is C17H28O3 with a corresponding molecular weight of 280.41 .
Physical and Chemical Properties
The compound presents as a viscous liquid with a clear to hazy yellow or amber coloration . Table 1 summarizes the key physical and chemical properties of Tyloxapol.
Property | Value |
---|---|
Density | 1.1 |
Flash point | 113°C |
Recommended storage | Under inert gas (nitrogen or argon) at 2-8°C |
Solubility | Slightly soluble in chloroform, DMSO, and methanol |
Physical form | Viscous liquid |
Color | Clear to hazy yellow to amber |
LogP (estimated) | 4.930 |
Table 1: Physical and Chemical Properties of Tyloxapol
Chemical Structure and Synthesis
Tyloxapol is a polymeric compound resulting from the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde, producing a chain where 6-8 molecules are linked together by CH2 groups. These groups are positioned ortho to the phenolic hydroxy groups, which subsequently react with oxirane to generate polyoxyethyleneoxy moieties . The general structural formula can be represented as Ar(OCH2CH2)xOH, where x typically ranges from 8-10.
Pharmacological Mechanism of Action
The biological activity of Tyloxapol is multifaceted, affecting several physiological pathways that explain its therapeutic applications.
Lipid Metabolism Effects
Tyloxapol exerts significant effects on lipid metabolism by inhibiting lipoprotein lipase activity. When administered, particularly via intraperitoneal injection, it blocks plasma lipolytic activity, preventing the breakdown of triglyceride-rich lipoproteins . This mechanism inhibits triglyceride uptake, resulting in experimental hyperlipidemia - a property exploited in animal research models.
Anti-inflammatory Activities
Research has established that Tyloxapol possesses notable anti-inflammatory properties. The compound inhibits the activation of nuclear factor-kappa B (NF-kappa B), a critical transcription factor in inflammatory responses . It also reduces the resting secretion of interleukin-8 (IL-8) in cultured human monocytes.
Further anti-inflammatory effects include inhibition of lipopolysaccharide (LPS)-stimulated release of multiple pro-inflammatory cytokines:
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Tumor necrosis factor-alpha (TNF-α)
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Interleukin-1 beta (IL-1β)
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Interleukin-6 (IL-6)
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Interleukin-8 (IL-8)
Additionally, Tyloxapol suppresses the production of inflammatory eicosanoids, including thromboxane A2 and leukotriene B4 .
Mucolytic and Surface-Active Properties
In respiratory applications, Tyloxapol demonstrates four primary mechanisms of action:
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Secretolytic action
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Reduction of surface tension
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Dissolution of mucus coatings
These properties collectively contribute to its effectiveness in liquefying sputum and facilitating its clearance from the respiratory tract. Studies have shown that small quantities of Tyloxapol applied as an aerosol can reduce sputum viscosity by 10% to 20% according to rotational viscosimetry measurements .
Clinical Applications
The unique properties of Tyloxapol have led to several established clinical applications, particularly in respiratory medicine.
Respiratory Therapeutics
Tyloxapol's primary clinical application is as a mucolytic agent to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions . When administered via nebulization, the compound penetrates mucous walls, dissolving viscous and dried secretions, thereby enabling increased ciliary activity in the respiratory tract .
Neonatal Respiratory Distress Syndrome
Tyloxapol has been used as a component in surfactant preparations for treating neonatal respiratory distress syndrome. In combination with colfosceril and cetyl alcohol (as EXOSURF NEONATAL), it is indicated for prophylactic treatment of infants with birth weights less than 1350 grams who are at risk of developing respiratory distress syndrome, as well as for rescue treatment of infants who have already developed the condition .
Research Findings
Scientific investigations into Tyloxapol have yielded important findings regarding its efficacy, safety, and potential mechanisms.
Clinical Trial Data
The randomized controlled trial mentioned previously provides valuable evidence for Tyloxapol's clinical effectiveness. The study employed a crossover design with 21 treated patients (19 completing per protocol) ranging from 47 to 73 years old (median age 63.5) .
Sample size calculation for this study was based on an expected difference in sputum weight of about 1.2 g (approximately 40% greater than saline), with a standard deviation of 1.7 g and assumed correlation between sputum weights of 0.75. This calculation determined that 20 patients would provide 80% power to detect the anticipated difference .
Laboratory Findings
Laboratory investigations have confirmed Tyloxapol's anti-inflammatory effects. The macrophage activation test (MAT) employed in research involved LPS-stimulation of whole blood cells in the presence of varying concentrations of Tyloxapol (0, 0.001, 0.01, 0.1, and 1.0 mg/ml) to measure cytokine release . These in vitro studies supported the anti-inflammatory properties observed in clinical settings.
Additional Applications
Beyond its primary clinical uses, Tyloxapol has found applications in several other contexts.
Laboratory and Research Applications
Tyloxapol serves as a valuable tool in research settings, particularly as:
Animal Models
The compound's ability to block lipoprotein lipase activity makes it useful for inducing experimental hyperlipidemia in animal models, facilitating research into lipid metabolism disorders .
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